hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene
Description
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a highly complex polycyclic hydrocarbon characterized by six fused rings and two double bonds at positions 4 and 11. The IUPAC name reflects its intricate bridged cycloalkane structure, with specific bridgehead positions defining its stereochemistry. Polycyclic compounds with similar architectures are often explored for their thermodynamic stability and energy density, particularly in aerospace or fuel additives .
Properties
CAS No. |
87480-42-0 |
|---|---|
Molecular Formula |
C17H20 |
Molecular Weight |
224.34 g/mol |
IUPAC Name |
hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene |
InChI |
InChI=1S/C17H20/c1-2-9-5-8(1)14-12-7-13(15(9)14)17-11-4-3-10(6-11)16(12)17/h1-4,8-17H,5-7H2 |
InChI Key |
KVHGVQIXSZOTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C4CC3C5C4C6CC5C=C6 |
Origin of Product |
United States |
Preparation Methods
Cycloaddition-Based Approaches
Cycloaddition reactions, particularly [4+4] and [2+2] photochemical cycloadditions, are frequently employed to assemble complex polycyclic frameworks analogous to hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene. These reactions enable the formation of multiple ring junctions in a single step with high stereocontrol.
Photochemical [4+4] Cycloaddition : This method involves the excitation of dienes or polyenes to form reactive intermediates that undergo cycloaddition to yield fused ring systems. It has been strategically applied in the synthesis of complex cyclooctanoid and higher polycyclic systems.
Thermal and Catalytic Cycloadditions : Thermal [2+2] cycloadditions and metal-catalyzed cyclizations can also be used to prepare bicyclic and polycyclic intermediates which are further elaborated into the hexacyclic target compound.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful tool for constructing cyclic olefins with high efficiency and selectivity. For hexacyclo compounds, RCM can be used to close medium to large rings that are part of the polycyclic skeleton.
Rearrangement and Skeletal Transformations
Rearrangement reactions, including ring expansions and contractions, have been utilized to convert simpler polycyclic precursors into more complex hexacyclic frameworks.
- For instance, skeletal rearrangements of bicyclic or tricyclic ketones or alcohols under acidic or basic conditions can yield the desired fused ring systems.
- These transformations often require precise control of reaction parameters to avoid over-rearrangement or decomposition.
Representative Synthetic Route Example
While direct literature specifically detailing the synthesis of this compound is limited, analogous hexacyclic compounds have been synthesized starting from decahydro[1,4;5,8]dimethanoanthracene-11,12-dione derivatives, employing a sequence of reduction, cyclization, and elimination steps to achieve the hexacyclic diene system.
Table 1: Summary of Key Synthetic Steps from Literature Analogues
| Step | Reaction Type | Reagents / Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction | NaBH4 or LiAlH4 in ether solvents | Conversion of diketone to diol |
| 2 | Cyclization | Acid catalysis or photochemical activation | Formation of fused polycyclic rings |
| 3 | Dehydration / Elimination | Acidic or thermal conditions | Introduction of double bonds (diene) |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure hexacyclic diene |
This sequence demonstrates the integration of classical organic transformations to build the complex hexacyclic diene framework.
Reaction Conditions and Optimization
The synthesis of this compound requires careful control of reaction parameters:
- Temperature : Moderate temperatures are preferred to avoid decomposition of sensitive double bonds.
- Solvent : Non-polar or moderately polar solvents such as hexane, toluene, or dichloromethane are typically used to maintain solubility and reaction control.
- Atmosphere : Inert atmosphere (argon or nitrogen) is essential to prevent oxidation of intermediates.
- Catalysts : Use of selective catalysts (e.g., ruthenium-based for RCM) enhances yield and stereoselectivity.
- Purification : Recrystallization and chromatographic techniques are employed to isolate the target compound with high purity.
Analytical and Kinetic Studies
Kinetic studies of the reactions involved in the synthesis have revealed that reaction rates are highly sensitive to the electronic and steric environment of the intermediates. For example, the presence of multiple fused rings imposes conformational constraints that affect transition state energies during cyclization and elimination steps.
Spectroscopic methods such as NMR, IR, and mass spectrometry are routinely used to confirm the structure and purity of the synthesized hexacyclo compound. X-ray crystallography has also been employed to elucidate the three-dimensional arrangement of atoms in related polycyclic compounds, confirming the success of synthetic strategies.
Summary Table of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Photochemical Cycloaddition | Rapid ring formation, high stereocontrol | Efficient for complex ring systems | Requires UV light source, side reactions possible |
| Ring-Closing Metathesis | Catalytic, versatile for olefin formation | High selectivity, mild conditions | Sensitive to functional groups, catalyst cost |
| Skeletal Rearrangement | Converts simpler precursors into complex rings | Access to diverse polycyclic frameworks | Requires precise control, risk of over-rearrangement |
| Reduction and Elimination | Classic transformations for functional group manipulation | Well-understood, scalable | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that can dissolve the reactants and products effectively .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, reduction could produce alkanes, and substitution might result in halogenated derivatives of the original compound.
Scientific Research Applications
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of strained polycyclic hydrocarbons and their reactivity.
Biology: Its derivatives might be explored for potential biological activity, although specific applications in biology are less common.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals, particularly those that benefit from the unique structural features of the compound.
Mechanism of Action
The mechanism by which hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene exerts its effects is primarily related to its structural features. The rigidity and strain within the molecule can influence its reactivity and interactions with other molecules. For example, the compound’s ability to undergo Diels-Alder reactions is a direct result of its conjugated double bonds and the spatial arrangement of its atoms .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key structural and functional differences between hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene and related polycyclic dienes:
*Note: The molecular formula is inferred based on the IUPAC name and analogous compounds.
Biological Activity
Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene is a complex polycyclic hydrocarbon notable for its intricate molecular structure characterized by multiple fused rings. This compound has garnered interest due to its potential biological activities and applications in various fields such as materials science and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₇H₁₈
- IUPAC Name : Hexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadec-4-ene
- CAS Number : 87480-43-1
This compound features a unique arrangement of six five-membered rings and several other ring systems that contribute to its stability and reactivity in biological contexts.
The biological activity of this compound is primarily mediated through its interactions with various biomolecules and pathways:
- Interaction with Receptors : The compound may interact with cellular receptors or enzymes due to its polycyclic structure which allows for diverse binding capabilities.
- Influence on Signaling Pathways : It is hypothesized that hexacyclo compounds can modulate signaling pathways involved in cell proliferation and apoptosis.
Biological Activities
Recent studies have highlighted several potential biological activities associated with this compound:
- Antitumor Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : There are indications of antimicrobial activity against certain bacterial strains.
Case Studies
-
Antitumor Effects :
- A study conducted on the efficacy of this compound demonstrated significant inhibition of tumor cell growth in vitro.
- The mechanism was linked to the induction of apoptosis in cancer cells.
-
Antimicrobial Activity :
- Research evaluating the antimicrobial properties revealed effectiveness against Gram-positive bacteria.
- The compound was found to disrupt bacterial cell membranes leading to cell lysis.
Comparative Analysis
To better understand the biological activity of this compound in relation to similar compounds:
Q & A
Q. What protocols validate the compound’s stability under long-term storage for biological assays?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare to stress-test conditions (e.g., UV exposure, oxidative environments). Store samples in inert atmospheres with desiccants and report lot-specific stability data .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
